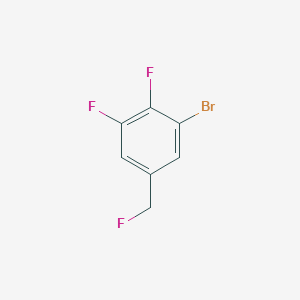

1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene

Description

1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene (CAS: 1805119-88-3) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 2 and 3, and a fluoromethyl group (-CH2F) at position 3. This compound is synthesized with high purity (98%) and is cataloged under the identifier YF-3480 . Its molecular formula is C7H4BrF3, with a molecular weight of 225.01 g/mol. The fluoromethyl group distinguishes it from other halogenated benzenes, offering unique electronic and steric properties that influence reactivity in coupling reactions, fluorination processes, and applications in agrochemical or pharmaceutical intermediates.

Properties

IUPAC Name |

1-bromo-2,3-difluoro-5-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTSIDBZCDPRFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorotoluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The fluorine atoms and the bromine atom can influence the reactivity of the benzene ring towards electrophiles, allowing for further functionalization.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or aluminum chloride can be employed to introduce additional substituents onto the benzene ring.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with new electrophilic groups attached to the ring.

Scientific Research Applications

1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity towards electrophiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key structural and physical properties of 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene with similar compounds:

Key Observations :

- Fluorinated Alkyl Groups : The fluoromethyl group (-CH2F) in the target compound offers reduced steric hindrance compared to trifluoromethyl (-CF3) groups in analogs like OT-1587 and BD286700. This difference impacts reactivity in nucleophilic substitution reactions .

- Halogen Positioning : Bromine at position 1 (as in the target compound) vs. position 5 (as in OT-1587) alters electronic effects. Para-substituted bromine (e.g., in 1,4-dibromo derivatives) enhances cross-coupling efficiency but increases molecular weight .

- Physical State : Most analogs exist as oils, suggesting low melting points due to reduced symmetry and weak intermolecular forces.

Nucleophilic Aromatic Substitution (NAS) :

- The target compound’s fluoromethyl group activates the benzene ring less strongly than -CF3 (as in OT-1587), leading to slower NAS but higher selectivity in meta-substitution .

- In contrast, 1,4-dibromo-2,3-difluorobenzene (CAS: 156682-52-9) undergoes faster di-substitution due to dual bromine leaving groups, but poses higher toxicity risks (UN 3265 classification) .

Cross-Coupling Reactions :

- Suzuki-Miyaura coupling with this compound requires palladium catalysts optimized for fluorinated substrates, similar to a-Bromo-3,5-difluorotoluene (CAS: 141776-91-2). The latter, however, lacks a fluoromethyl group, limiting its utility in generating fluorinated biaryl products .

Biological Activity

1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features multiple fluorine substituents, which can significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction often occurs through the formation of stable complexes that block enzyme active sites.

- Receptor Modulation : It may act as a modulator for certain receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis.

- Antimicrobial Activity : Fluorinated compounds are often explored for their antimicrobial properties, with studies indicating potential efficacy against various bacterial strains.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values for these assays suggest significant potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 15.2 | |

| Jurkat (T-cell leukemia) | 12.7 | |

| HT29 (colon cancer) | 10.5 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria were subjected to susceptibility testing.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Study on Anticancer Efficacy

A notable study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing tumor growth in xenograft models. The compound was administered at varying dosages, resulting in a significant decrease in tumor volume compared to control groups.

Study on Enzyme Interaction

Another research effort focused on the interaction of this compound with specific kinases involved in cancer progression. The findings indicated that this compound effectively inhibited kinase activity, suggesting its potential as a targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.